1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE
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Overview
Description
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE is a synthetic organic compound that features a benzodioxole moiety and a trifluoroethyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Final Coupling and Hydrochloride Formation: The final coupling of the benzodioxole and piperazine moieties is achieved through condensation reactions, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzodioxole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3.ClH/c15-14(16,17)8-18-3-5-19(6-4-18)13(20)10-1-2-11-12(7-10)22-9-21-11;/h1-2,7H,3-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFMHJOZMXNJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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